methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
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Overview
Description
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and a methoxybenzoate moiety.
Preparation Methods
The synthesis of methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the chloro-fluorophenyl and methoxybenzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, leading to the formation of different derivatives.
Scientific Research Applications
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group and the imidazo[4,5-c]pyridine ring play crucial roles in binding to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate include:
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Shares the chloro-fluorophenyl group but differs in the core structure.
4-fluorobenzylamine: Contains the fluorophenyl group but lacks the complex ring systems.
2-chloro-6-fluorophenyl derivatives: Various compounds with similar substituents but different core structures.
Properties
Molecular Formula |
C22H20ClFN4O4 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C22H20ClFN4O4/c1-31-18-6-3-12(21(29)32-2)9-17(18)27-22(30)28-8-7-16-19(26-11-25-16)20(28)14-5-4-13(23)10-15(14)24/h3-6,9-11,20H,7-8H2,1-2H3,(H,25,26)(H,27,30) |
InChI Key |
PXSNYOAOETWFIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
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